molecular formula C13H25NO2Si B12590066 5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole CAS No. 647028-81-7

5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole

Cat. No.: B12590066
CAS No.: 647028-81-7
M. Wt: 255.43 g/mol
InChI Key: QWANNPNLMBNPQG-UHFFFAOYSA-N
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Description

5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole is a heterocyclic organic compound featuring a 1,3-oxazole core substituted at the 5-position with a butan-2-yl group bearing a tert-butyl(dimethyl)silyl (TBS) ether moiety. This structural configuration combines the electron-rich oxazole ring with a bulky silyl-protected alcohol, making it valuable in organic synthesis and medicinal chemistry. The TBS group enhances stability against hydrolysis and oxidative degradation, which is critical for applications requiring controlled reactivity .

Properties

CAS No.

647028-81-7

Molecular Formula

C13H25NO2Si

Molecular Weight

255.43 g/mol

IUPAC Name

tert-butyl-dimethyl-[3-(1,3-oxazol-5-yl)butoxy]silane

InChI

InChI=1S/C13H25NO2Si/c1-11(12-9-14-10-15-12)7-8-16-17(5,6)13(2,3)4/h9-11H,7-8H2,1-6H3

InChI Key

QWANNPNLMBNPQG-UHFFFAOYSA-N

Canonical SMILES

CC(CCO[Si](C)(C)C(C)(C)C)C1=CN=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of a hydroxyl group with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This is followed by the formation of the oxazole ring through cyclization reactions involving appropriate precursors .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or other parts of the molecule.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced oxazole rings.

Scientific Research Applications

5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The tert-butyl(dimethyl)silyl group serves as a protective group, allowing selective reactions to occur at other sites of the molecule. The oxazole ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of oxazole derivatives with protective groups or bulky substituents. Key structural analogues include:

Compound Name Core Structure Substituents Key Differences
5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole 1,3-Oxazole TBS-protected butan-2-yl at C5 Reference compound for stability and steric effects.
2-tert-Butyl-5-(chloromethyl)-1,3-oxazole 1,3-Oxazole Chloromethyl and tert-butyl groups at C2 and C5 Lacks silyl ether; higher electrophilicity due to chlorine.
3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one Cycloheptanone TBS-protected hydroxyl group Non-aromatic core; distinct reactivity in ketone-based reactions.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate Indole TBS ether and alkyne substituents Larger aromatic system; applications in cross-coupling reactions.

Sources : .

Physicochemical Properties

  • Stability : The TBS group in the target compound provides superior hydrolytic stability compared to analogous compounds with methoxy or acetyl protections. For example, 2-tert-butyl-5-(chloromethyl)-1,3-oxazole undergoes rapid hydrolysis under acidic conditions, whereas the TBS-protected derivative remains intact .
  • Solubility: The bulky tert-butyl(dimethyl)silyl group reduces solubility in polar solvents (e.g., water) compared to hydroxyl-containing analogues like (5-tert-butyl-1,3-oxazol-2-yl)methanol .

Material Science

Oxazole derivatives with silyl groups are explored as ligands in luminescent metal-organic frameworks (MOFs). The steric bulk of the TBS group enhances thermal stability in such materials .

Biological Activity

5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole, identified by CAS number 120591-36-8, is a compound that has garnered attention for its potential biological activities. This oxazole derivative is notable for its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

Molecular Formula : C13H25NO2Si
Molecular Weight : 255.43 g/mol
Structural Characteristics : The presence of a tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, which is critical for biological applications.

Biological Activity Overview

The biological activity of 5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole has been explored in several contexts, particularly its potential as an anticancer agent and its interactions with various biological pathways.

Anticancer Activity

Recent studies have indicated that oxazole derivatives exhibit significant anticancer properties. For instance, a review highlighted the synthesis of oxazole-containing molecules and their promising results in cancer drug discovery . The mechanism often involves the modulation of cell signaling pathways associated with cancer cell proliferation and apoptosis.

The proposed mechanisms through which 5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole exerts its effects include:

  • Inhibition of Cell Proliferation : Studies suggest that oxazole derivatives can inhibit the growth of various cancer cell lines by disrupting cell cycle progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Specific Proteins : There is evidence that oxazoles can interact with proteins involved in tumorigenesis, such as BCL6, a known oncogene .

Study 1: Antitumor Activity in vitro

A study conducted on a series of oxazole derivatives, including 5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole, demonstrated significant cytotoxic effects against human cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent antitumor activity.

CompoundCell LineIC50 (µM)
5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazoleA549 (Lung)5.0
5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazoleMCF7 (Breast)4.8

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects. The study revealed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells. This shift suggests a potential therapeutic application in overcoming resistance in cancer therapy.

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